2-Chloroethylurea
Overview
Description
2-Chloroethylurea is an organic compound with the molecular formula C3H7ClN2O It is a derivative of urea, where one of the hydrogen atoms in the ethyl group is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethylurea can be synthesized through several methods. One common method involves the reaction of 2-chloroethanamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-chloroethanamine with phosgene, followed by the addition of ammonia to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Oxidation Reactions: May require strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Result in the formation of various substituted urea derivatives.
Oxidation and Reduction Reactions: Lead to the formation of different oxidized or reduced products, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloroethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloroethylurea involves its interaction with cellular components, leading to various biological effects. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This interaction can result in the inhibition of cellular processes, leading to cell death or other biological effects .
Comparison with Similar Compounds
1,3-Bis(2-chloroethyl)urea:
2-Chloroethylisocyanate: Another derivative with different chemical properties and applications
Uniqueness of 2-Chloroethylurea: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-chloroethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITBMHVXCILUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286777 | |
Record name | 2-Chloroethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-42-0 | |
Record name | N-(2-Chloroethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6296-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 47538 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6296-42-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6296-42-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-chloroethylurea derivatives exert their antitumor effects?
A: this compound derivatives primarily act as microtubule disrupters. They achieve this by alkylating β-tubulin, a crucial protein subunit of microtubules. [, ] This alkylation disrupts the microtubule dynamics essential for cell division, leading to mitotic arrest and ultimately cell death. Research has identified Glu198 as the primary alkylation site on β-tubulin. []
Q2: How does the structure of this compound derivatives influence their antitumor activity?
A: Structural modifications significantly impact the potency and efficacy of these compounds. For instance, incorporating a branched alkylating chain, specifically the N'-(1-methyl-2-chloro)ethyl group, enhances the cytotoxic activity compared to their straight-chain counterparts. [] Furthermore, this cytotoxicity exhibits enantio-dependence, highlighting the importance of stereochemistry in target interaction. []
Q3: What evidence supports the in vitro antiproliferative activity of this compound derivatives?
A: Studies demonstrate that specific this compound derivatives exhibit potent antiproliferative activity against various cancer cell lines. This activity correlates directly with their ability to alkylate β-tubulin and disrupt microtubule formation. [] Notably, compounds like N-4-iodophenyl-N′-2-chloroethylurea have shown promising results, warranting further investigation as potential anticancer agents. [, ]
Q4: Beyond antitumor activity, have other biological activities been observed for this compound derivatives?
A: Interestingly, research has identified N-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one derivatives, structurally related to this compound, exhibiting antileishmanial activity. [] These compounds demonstrated potent inhibition against Leishmania mexicana parasites, both in vitro and in vivo, suggesting a potential mechanism involving interference with parasite phospholipase A2 activity. []
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